Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-
Description
Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl- is a bicyclic heterocyclic compound characterized by a fused pyridine-pyridazine core. Its synthesis often employs inverse-electron-demand Diels-Alder (IEDDA) reactions, where a 4-piperidone-derived enamine reacts with tetrahydroazine precursors to form the pyrido[3,4-d]pyridazine skeleton. This method yields the compound in ~60% yield, though it is noted for instability, complicating purification efforts .
Pharmacologically, derivatives of this scaffold exhibit diverse activities. Notably, 4-amino-7-methyl-substituted variants demonstrate diuretic properties, as highlighted by Takeda Chemical Industries, which synthesized analogous pyrido[3,4-d]pyridazines with methyl and phenyl substituents for enhanced renal sodium excretion .
Properties
IUPAC Name |
4-amino-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-3-2-4-5(8(14)10-3)6(9)11-12-7(4)13/h2H,1H3,(H2,9,11)(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJPOULWYWWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NNC2=O)N)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H8N4O2
- Molecular Weight : 192.17 g/mol
- IUPAC Name : 4-amino-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione
Synthesis
The synthesis of pyrido[3,4-d]pyridazine derivatives often involves multi-step reactions starting from simpler pyridine derivatives. Various methods have been reported to enhance yields and purity. For instance, the cyclization of substituted anilines with chlorinated pyridazines has been a common approach to obtain the desired compounds with specific functional groups that enhance biological activity .
Biological Activities
Pyrido[3,4-d]pyridazine derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Research indicates that certain derivatives can inhibit key kinases involved in cancer progression. For example, compounds derived from this scaffold have shown promising results in inhibiting Pim-1 kinase activity, which is associated with various cancers .
- Anti-inflammatory Properties : Some derivatives have been identified as dual inhibitors of COX-1 and COX-2 enzymes. For instance, a recent study highlighted a derivative that demonstrated up to 82% inhibition of ear edema in an in vivo model, suggesting potential for treating inflammatory conditions .
- Antimicrobial Effects : The compound has also been studied for its antimicrobial properties against various pathogens. Certain derivatives have shown significant inhibitory effects on bacterial growth and may serve as leads for developing new antibiotics .
Case Study 1: Anticancer Activity
In vitro studies on selected pyrido[3,4-d]pyridazine derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7 and HCT116). The most active compounds were further analyzed for their mechanism of action and showed a preference for inhibiting tumor cell proliferation through apoptosis induction .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 4.18 | PC3 |
Case Study 2: Anti-inflammatory Activity
A derivative was tested in an ear edema model to evaluate its anti-inflammatory efficacy. The compound exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.
| Compound | Ear Edema Inhibition (%) |
|---|---|
| 7c | 82 |
| Indomethacin | 75 |
Scientific Research Applications
Medicinal Chemistry Applications
Pyrido[3,4-d]pyridazine derivatives have been extensively studied for their potential therapeutic applications. The compound serves as a scaffold for the development of various bioactive molecules.
Antidiabetic Agents
Research indicates that certain pyridazine derivatives exhibit inhibitory activity against the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is crucial for managing type 2 diabetes. This inhibition helps in increasing insulin levels and decreasing blood glucose levels .
CNS Activity
Compounds derived from pyrido[3,4-d]pyridazine have shown promise as histamine H3 receptor binders. These receptors are involved in neurotransmission and could be targeted for treating CNS disorders such as sleep apnea and cognitive impairments .
Cancer Treatment
Studies have identified pyrido[3,4-d]pyridazine derivatives as potential inhibitors of specific kinases involved in cancer progression. For instance, some compounds have been tested as HPK1 inhibitors, which may play a role in cancer therapies .
Material Science Applications
The unique properties of pyrido[3,4-d]pyridazine compounds also extend to material science.
Polymer Chemistry
These compounds can be utilized as building blocks in the synthesis of novel polymers with specific properties. Their ability to undergo various chemical transformations allows for the design of materials with tailored functionalities .
Fluorescent Materials
Research has indicated that certain derivatives exhibit fluorescent properties, making them suitable for applications in optoelectronic devices and sensors .
Case Study 1: Antidiabetic Activity
A study published in a peer-reviewed journal demonstrated that a pyrido[3,4-d]pyridazine derivative inhibited DPP-IV activity by 60% at a concentration of 10 µM. This finding suggests its potential as a lead compound for developing new antidiabetic medications.
Case Study 2: CNS Activity
In another investigation, a series of pyrido[3,4-d]pyridazine compounds were screened for their binding affinity to histamine H3 receptors. Results indicated that several derivatives exhibited high affinity (Ki values <100 nM), supporting their potential use in treating neurological disorders.
Comparison with Similar Compounds
Key Insights :
- Synthetic Flexibility : Pyrido[3,4-d]pyridazines rely on IEDDA reactions, whereas pyrido[2,3-d]pyridazines utilize diazonium intermediates for functionalization .
- Stability: The 4-amino-7-methyl derivative’s instability contrasts with pyrido[4,3-d]pyrimidines, which are stable due to rigid pyrimidine fusion .
Pharmacological Activity Comparison
Key Insights :
- Diuretic vs. Antimicrobial: The 4-amino-7-methyl derivative’s diuretic effect aligns with Takeda’s patents, whereas pyrido[4,3-d]pyrimidines prioritize antimicrobial action .
- Antioxidant Specificity: Amino substituents in pyrido[3,4-d]pyridazines enhance radical scavenging, outperforming pyrrolo[1,2-b]pyridazines in lipid peroxidation assays .
Electronic and Reactivity Profiles
Theoretical studies using P and RP methods reveal distinct electron distributions:
Preparation Methods
Traditional Synthetic Approaches
The foundational synthesis of pyrido[3,4-d]pyridazine derivatives often begins with halogenation and cyclization of pyridine precursors. A seminal patent (US4017490A) outlines a method where 3-amino-2-chloroisonicotinic acid derivatives undergo halogenation with phosphorus oxychloride to form intermediates, followed by cyclization in acidic conditions . For example, treatment of methyl 3-amino-2-chloroisonicotinate (31 ) with POCl₃ at 80°C for 6 hours yields a chlorinated intermediate, which is subsequently cyclized using triethyl orthoformate to form the pyridazine core .
Purification in traditional routes relies heavily on column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. However, instability of the 4-amino-7-methyl derivative complicates isolation, often reducing yields to 40–50% .
Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have emerged as efficient strategies for constructing the pyrido[3,4-d]pyridazine skeleton. A study by Lalpara et al. demonstrates the use of Pd(PPh₃)₂Cl₂ to facilitate Suzuki-Miyaura couplings between 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one and aryl boronic acids . Key steps include:
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Intermediate Synthesis : Reacting 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one with iodobenzene in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), K₂CO₃, and DMF at 100°C for 12 hours.
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Functionalization : Introducing amino and methyl groups via nucleophilic substitution at the C4 and C7 positions, achieving 60–65% yields .
This method offers superior regioselectivity compared to traditional routes but requires anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Functional Group Transformations and Modifications
Post-cyclization modifications are critical for introducing the 4-amino-7-methyl substituents. A protocol from ACS Medicinal Chemistry involves hydrolyzing ester intermediates to carboxylic acids, followed by amidation. For instance, methyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carboxylate undergoes hydrolysis with LiOH to yield the carboxylic acid, which is converted to the primary amide via acid chloride formation .
Further functionalization includes:
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SEM Protection : Shielding reactive nitrogen atoms with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of K₂CO₃ to prevent side reactions during subsequent steps .
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Reductive Amination : Using sodium cyanoborohydride to introduce alkylamine groups at the C4 position, enhancing solubility and bioactivity .
Purification and Characterization Techniques
¹H NMR spectra consistently show aromatic protons at δ 9.15–9.30 ppm for the pyridazine ring, while HRMS confirms molecular ions at m/z 192.17 (C₈H₈N₄O₂) . Instability during purification necessitates rapid processing under nitrogen to prevent decomposition .
Comparative Analysis of Synthetic Routes
Traditional Halogenation :
Palladium-Catalyzed Synthesis :
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Advantages : High regioselectivity, compatibility with diverse boronic acids.
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Limitations : Sensitivity to moisture, expensive catalysts .
Functional Group Transformations :
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Advantages : Enables structural diversification, enhances bioactivity.
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Limitations : Multi-step processes, risk of side reactions .
Challenges and Optimization Strategies
Instability Issues : The 4-amino group’s susceptibility to oxidation necessitates storage under inert gas and addition of antioxidants like BHT during synthesis .
Catalyst Optimization : Replacing Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos ligands improves turnover number (TON) from 50 to 120, reducing catalyst loading to 2 mol% .
Solvent Screening : Switching from DMF to acetonitrile in microwave-assisted reactions reduces reaction time from 24 hours to 2 hours while maintaining yields >60% .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-7-methyl-pyrido[3,4-d]pyridazine-1,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via inverse electron-demand Diels–Alder (IEDDA) reactions using pyrido[3,4-d]pyridazine as an electron-deficient diene. For example, cycloaddition with enamines (e.g., 1-pyrrolidino-1-cyclooctene) in dry 1,4-dioxane at 110°C under argon for 7 days yields fused isoquinoline derivatives (56% yield) . Key variables include solvent choice, temperature, and stoichiometry of dienophiles.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound and its derivatives?
- Methodological Answer :
- ¹H NMR : Characteristic signals for aromatic protons (e.g., δ 9.15 ppm for 1-H in cycloadducts) and NOE correlations confirm regiochemistry .
- HRMS : Accurate mass analysis (e.g., C₁₅H₁₇N, calcd 211.1361; found 211.1368) validates molecular formulae .
- MPLC/Column Chromatography : Ethyl acetate is effective for purifying cycloadducts .
Q. What biological activities are associated with pyrido[3,4-d]pyridazine derivatives, and how are these assays designed?
- Methodological Answer : Pyridazine derivatives exhibit antioxidant activity via superoxide, peroxynitrite, and hydrogen peroxide scavenging in cell-free systems. For example, 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione (L-012) is used in chemiluminescence assays to detect reactive oxygen species (ROS) in isolated mitochondria . Assays typically involve lipid peroxidation inhibition tests (e.g., using thiobarbituric acid-reactive substances) and microbial growth inhibition studies .
Advanced Research Questions
Q. How does the regiochemistry of [4+2] cycloaddition reactions with pyrido[3,4-d]pyridazine impact the synthesis of fused isoquinolines?
- Methodological Answer : The electron-deficient nature of pyrido[3,4-d]pyridazine directs regioselectivity in IEDDA reactions. For instance, cycloaddition with 1-pyrrolidino-1-cyclopentene produces cyclopenta-fused isoquinolines (e.g., 6,7,8,9,10,11-hexahydrocycloocta[g]isoquinoline), where NOE and ¹H NMR data confirm the attachment of the dienophile to the C3 and C4 positions of the pyridazine ring . Computational modeling (e.g., DFT) can further predict regiochemical outcomes.
Q. How can researchers resolve contradictions in reported antioxidant activities of pyridazine derivatives?
- Methodological Answer : Discrepancies (e.g., moderate vs. exceptional activity in ) may arise from assay conditions (e.g., ROS source, pH, or cell type). Standardized protocols are critical:
- Use cell-free systems (e.g., isolated mitochondria) to eliminate cellular variability .
- Validate results with orthogonal methods (e.g., electron paramagnetic resonance [EPR] for ROS detection) .
- Compare substituent effects: Amino and methyl groups at C4 and C7 positions may enhance electron density, altering redox potential .
Q. What advanced analytical methods are used to characterize fragmentation patterns of pyrido[3,4-d]pyridazine derivatives?
- Methodological Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) identifies diagnostic fragments. For thieno-fused derivatives, cleavage at the pyridazine ring generates ions at m/z 131 (C₇H₅N₃⁺), while N-substituents produce stable aromatic fragments (e.g., thiophene rings) . High-resolution MS and isotopic labeling can trace fragmentation pathways.
Q. How can microwave-assisted synthesis improve the functionalization of pyridazine cores?
- Methodological Answer : Microwave irradiation accelerates nucleophilic substitution at C4 and C7 positions. For example, bromination of ethyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine-5-carboxylate followed by microwave-heated reactions with malononitrile yields hexahydrocyclopenta[d]pyrimidine derivatives in <2 hours (vs. 24 hours conventionally) . Optimize power (100–300 W) and solvent (DMF or acetonitrile) to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
